4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a butyl group at the 4-position and a 3-methylbut-2-en-1-yloxy group at the 7-position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxy-2H-chromen-2-one.
Butylation: The 4-hydroxy group of the chromen-2-one is then alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to introduce the butyl group at the 4-position.
Etherification: The final step involves the etherification of the 7-hydroxy group with 3-methylbut-2-en-1-yl bromide in the presence of a base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or 3-methylbut-2-en-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: Scavenging of free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2-one: A similar compound with a quinolin-2-one core structure instead of chromen-2-one.
9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one: A related compound with a furochromenone core structure.
Uniqueness
4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-butyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-14-11-18(19)21-17-12-15(7-8-16(14)17)20-10-9-13(2)3/h7-9,11-12H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPDCDSSQOEJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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